molecular formula C13H13N3O2 B10908602 2-methoxy-6-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol

2-methoxy-6-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol

Cat. No.: B10908602
M. Wt: 243.26 g/mol
InChI Key: GKQUVQRJOSSGQD-OQLLNIDSSA-N
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Description

2-methoxy-6-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol is a complex organic compound with a molecular formula of C13H12N2O2 This compound is characterized by the presence of a methoxy group, a phenol group, and a pyridinyl hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-6-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol typically involves the condensation of 2-methoxy-6-formylphenol with 2-(pyridin-4-yl)hydrazine. The reaction is carried out under reflux conditions in an ethanol solvent. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-6-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The hydrazinylidene moiety can be reduced to form hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2-methoxy-6-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-methoxy-6-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, inhibiting their activity. The phenol and pyridinyl groups play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
  • 2-methoxy-6-{(E)-[(2-pyridinyl)imino]methyl}phenol
  • 2-methoxy-6-{(E)-[(4-chlorophenyl)imino]methyl}phenol

Uniqueness

2-methoxy-6-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol is unique due to the presence of the pyridinyl hydrazinylidene moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a ligand in coordination chemistry and its specificity in biological interactions.

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

2-methoxy-6-[(E)-(pyridin-4-ylhydrazinylidene)methyl]phenol

InChI

InChI=1S/C13H13N3O2/c1-18-12-4-2-3-10(13(12)17)9-15-16-11-5-7-14-8-6-11/h2-9,17H,1H3,(H,14,16)/b15-9+

InChI Key

GKQUVQRJOSSGQD-OQLLNIDSSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC2=CC=NC=C2

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC2=CC=NC=C2

Origin of Product

United States

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